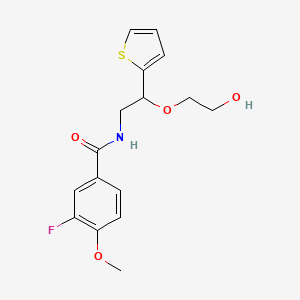

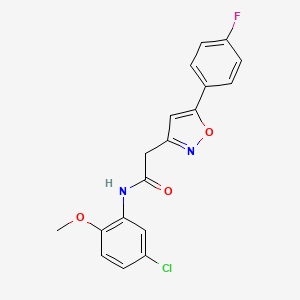

![molecular formula C15H21ClN2O3S B2531698 2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 444109-84-6](/img/structure/B2531698.png)

2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, including the compound 2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, involves a multi-step process. Initially, benzenesulfonyl chloride reacts with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with various electrophiles, such as N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to a series of N-substituted acetamide derivatives .

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including this compound, is characterized by spectroscopic methods such as IR, EIMS, and (1)H-NMR. These methods confirm the presence of the desired functional groups and the overall molecular framework. In a related study, the conformations of similar acetamide compounds were investigated using the dipole moment method and quantum chemical calculations, revealing the existence of preferred conformers .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives are sensitive to reaction conditions such as temperature, solvent, and the presence of catalysts or reagents. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide from dichloroacetyl chloride and aniline required anhydrous potassium carbonate and tetrahydrofuran (THF) as the solvent. The reaction conditions, including temperature and time, were optimized to achieve a 75% yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized acetamide derivatives are inferred from their biological activity and the reaction conditions required for their synthesis. The compounds were evaluated for their inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The activity results suggest that these compounds have significant potential as enzyme inhibitors, with some displaying promising activity while others were inactive against lipoxygenase enzymes . The optimized reaction conditions for related acetamide compounds, such as reaction temperature and time, also provide insight into the stability and reactivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Metabolism in Herbicides

2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide, structurally related to chloroacetamide herbicides, has been studied for its metabolism in human and rat liver microsomes. Research indicates that compounds like acetochlor, butachlor, and metolachlor, which are closely related, undergo complex metabolic processes involving the production of DNA-reactive dialkylbenzoquinone imine, suggesting a potential carcinogenic pathway in these herbicides. The study demonstrates the differences in metabolizing these compounds between human and rat liver microsomes (Coleman, Linderman, Hodgson, & Rose, 2000).

Antioxidant and Anti-inflammatory Properties

Research on structurally similar compounds, such as 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, synthesized through reactions involving 2-chloro-N-(pyrazin-2-yl)acetamide, has shown promising antioxidant, analgesic, and anti-inflammatory properties. This suggests potential therapeutic applications of compounds within the same chemical family (Nayak et al., 2014).

Antibacterial Activity

Compounds synthesized from 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, another related compound, showed significant in vitro antibacterial and antifungal activities. This indicates the potential of these compounds for developing new antibacterial and antifungal agents (Darwish, Atia, & Farag, 2014).

Radiosynthesis for Metabolism and Mode of Action Studies

The chloroacetanilide herbicide acetochlor, closely related structurally, was synthesized at high specific activity for studies on its metabolism and mode of action. This demonstrates the importance of such compounds in understanding herbicide actions and potentially in designing safer agricultural chemicals (Latli & Casida, 1995).

Structural Analysis for Drug Design

The crystal structure of complexes containing metabolites of antibacterial sulfadiazine, structurally related to this compound, has been studied, providing insights into drug design and molecular interactions (Obaleye, Caira, & Tella, 2008).

Eigenschaften

IUPAC Name |

2-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-2-13-5-3-4-10-18(13)22(20,21)14-8-6-12(7-9-14)17-15(19)11-16/h6-9,13H,2-5,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPFLIZLROMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)

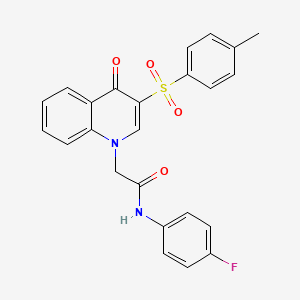

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)

![2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2531621.png)

![N-(3-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2531624.png)

![5-[2-(2,4-Difluorophenyl)diazenyl]-2-(methylsulfanyl)-4,6-pyrimidinediol](/img/structure/B2531628.png)

![Ethyl 2-(2-(5-methylfuro[3,2-b]pyridine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2531630.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2531635.png)

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)